Proglumide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Gastrointestinal Disorders

Proglumide's established role lies in treating peptic ulcers. It acts as a cholecystokinin (CCK) antagonist, blocking the hormone CCK from binding to its receptors in the stomach. CCK stimulates gastric acid secretion, so by blocking it, proglumide helps reduce acid production and promote ulcer healing [National Institutes of Health. PubChem Compound Summary for Proglumide. ].

Research is ongoing to explore if proglumide can be beneficial in other gastrointestinal disorders like gastroesophageal reflux disease (GERD) or irritable bowel syndrome (IBS), but more studies are needed to confirm its efficacy in these areas.

Neurological Disorders

Proglumide's potential in neurological conditions stems from its interaction with the CCK system. CCK receptors are present in the brain regions involved in reward, motivation, and social interaction. Studies suggest that proglumide might have therapeutic effects in conditions like:

- Autism Spectrum Disorder (ASD): Early research suggests proglumide might improve social interaction and repetitive behaviors in individuals with ASD [Hazen, Robert J., et al. "Cholecystokinin Cholecystokinin (CCK) Agonists and Antagonists in Autism Spectrum Disorders." Frontiers in Psychiatry, vol. 4, no. 146, 2013, doi:10.3389/fpsyt.2013.00146]. However, more robust clinical trials are needed to confirm these findings.

- Schizophrenia: Some studies indicate proglumide might have antipsychotic effects, potentially reducing symptoms like hallucinations and delusions [Gattaz, WF, et al. "Cholecystokinin antagonists in the treatment of schizophrenia." The American Journal of Psychiatry, vol. 147, no. 12, 1990, doi:10.1176/ajp.147.12.1741]. However, further research is necessary to determine its effectiveness and safety in schizophrenia treatment.

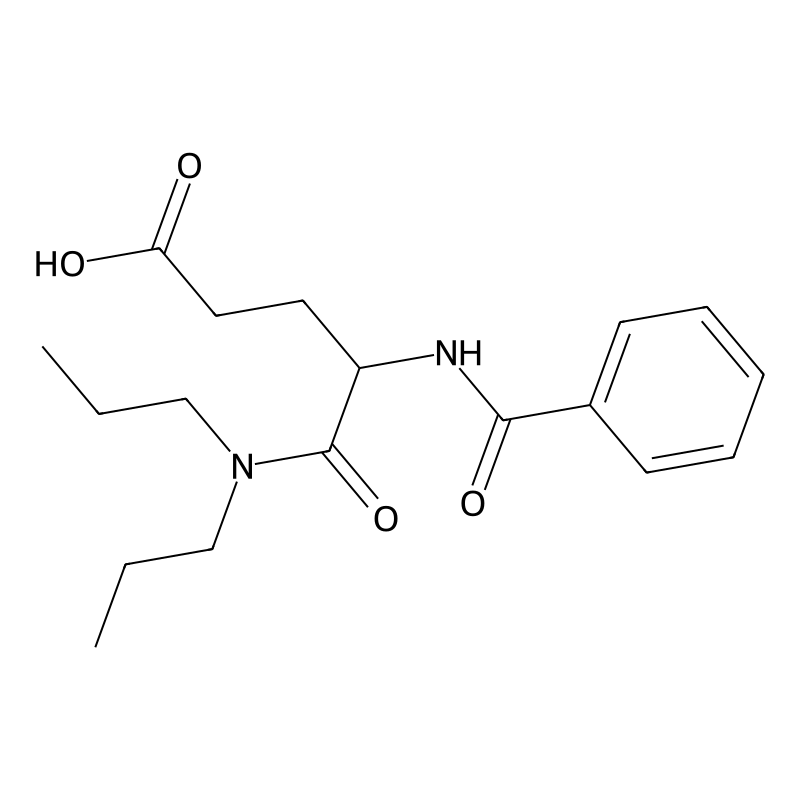

Proglumide is a synthetic compound classified as an antagonist of cholecystokinin receptors, specifically the cholecystokinin receptor type A and type B. Its chemical formula is C₁₈H₂₆N₂O₄, and it has a molecular weight of approximately 334.416 g/mol. Proglumide is structurally related to glutamic acid and is recognized for its potential therapeutic applications, particularly in gastrointestinal disorders and neuropharmacology . The compound is known to modulate various biological processes, including pancreatic growth and enzyme secretion, by blocking the action of cholecystokinin, a peptide hormone that plays a significant role in digestion and appetite regulation .

Proglumide's primary mechanism of action involves antagonizing cholecystokinin (CCK) receptors. CCK is a hormone involved in stimulating digestion by promoting gastric acid secretion and gastrointestinal motility. By blocking CCK-A and CCK-B receptors, proglumide reduces both gastric acid production and intestinal muscle contractions, offering relief from peptic ulcer symptoms [].

While proglumide was generally well-tolerated, some side effects like diarrhea and constipation were reported []. Due to the availability of more effective treatments, proglumide is no longer widely used. Information on its specific toxicity is limited, but it's important to consult a medical professional before using any medication.

The primary biological activity of proglumide is its role as an antagonist of cholecystokinin receptors. This action has implications in various physiological processes:

- Gastrointestinal Function: Proglumide inhibits gastric secretion and motility, making it useful in treating peptic ulcers and other gastrointestinal disorders .

- Pain Modulation: Research indicates that proglumide can abolish nocebo effects on pain, suggesting its potential in pain management by blocking cholecystokinin-induced hyperalgesia .

- Liver Health: Recent studies have shown that proglumide may reverse nonalcoholic steatohepatitis by interacting with the farnesoid X receptor, indicating its role in liver health and microbiome modulation .

Proglumide can be synthesized through several methods, primarily involving the reaction of dipropylamine with glutamic acid derivatives. The general synthetic route includes:

- Formation of Amides: Reacting dipropylamine with an activated form of glutamic acid to form an amide bond.

- Acylation: Further acylation reactions can modify the structure to yield proglumide.

- Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve the desired purity for pharmaceutical use .

Proglumide has multiple applications across different fields:

- Gastroenterology: Initially developed for treating peptic ulcers due to its ability to inhibit gastric acid secretion.

- Pain Management: Investigated for its potential to manage pain by modulating cholecystokinin activity.

- Liver Disorders: Emerging research suggests it may be beneficial in treating liver diseases like nonalcoholic steatohepatitis by improving bile flow and reducing liver inflammation .

Studies have demonstrated that proglumide interacts significantly with various receptors:

- Cholecystokinin Receptors: Proglumide binds to both type A and type B cholecystokinin receptors, inhibiting their effects on gastrointestinal motility and secretion .

- Farnesoid X Receptor: Recent findings indicate that proglumide acts as a partial agonist at the farnesoid X receptor, influencing bile acid metabolism and liver function .

- Neurotransmitter Systems: Proglumide's modulation of pain pathways suggests interactions with neurotransmitter systems beyond cholecystokinin, potentially affecting anxiety-related responses as well .

Proglumide shares structural similarities with several compounds that also interact with cholecystokinin receptors or have related biological activities. Here are some notable compounds:

| Compound Name | Structure Similarity | Primary Action |

|---|---|---|

| Pentagastrin | Similar peptide structure | Gastrin receptor agonist; stimulates gastric acid secretion |

| Loxiglumide | Structural analog | Cholecystokinin receptor antagonist; used for gastrointestinal disorders |

| Zollinger-Ellison Syndrome Drugs (e.g., Omeprazole) | Related in gastrointestinal use | Proton pump inhibitors; reduce gastric acid production |

Uniqueness of Proglumide

Proglumide is unique due to its dual action as both a cholecystokinin antagonist and a partial agonist at the farnesoid X receptor, which distinguishes it from other compounds primarily focused on either receptor type alone. Its ability to influence both gastrointestinal function and liver health highlights its potential versatility in therapeutic applications .

Cholecystokinin Receptor Antagonism: Cholecystokinin-A/Cholecystokinin-B Subtype Selectivity

Proglumide functions as a non-selective cholecystokinin receptor antagonist, demonstrating antagonist properties at both cholecystokinin-A (cholecystokinin-A) and cholecystokinin-B (cholecystokinin-B) receptor subtypes [1] [2]. The compound exhibits preferential binding to cholecystokinin-A receptors while maintaining significant antagonist activity at cholecystokinin-B receptors, though with reduced selectivity compared to highly selective antagonists [3] [4].

Detailed receptor binding studies have established that proglumide competes with cholecystokinin-8 for binding to rat pancreatic islets with an inhibitory concentration 50 (IC50) of 0.8 millimolar [5]. This relatively high IC50 value reflects the compound's moderate binding affinity compared to more potent cholecystokinin receptor antagonists. The competitive nature of proglumide's antagonism has been confirmed through kinetic studies demonstrating that the compound's inhibitory effects can be overcome by increasing concentrations of cholecystokinin [6].

Comparative analysis of proglumide derivatives has revealed critical structure-activity relationships governing receptor subtype selectivity. Studies examining thirteen proglumide derivatives with varying di-n-alkyl chain lengths and benzoyl moiety substitutions demonstrated that structural modifications can significantly alter receptor selectivity patterns [7]. Certain derivatives exhibited higher affinity for pancreatic cholecystokinin receptors than for cholecystokinin receptors mediating gallbladder contraction, while others showed reversed selectivity patterns [7]. These findings indicate that proglumide's dual receptor antagonism results from its chemical structure accommodating both receptor subtypes.

The mechanism of cholecystokinin receptor antagonism involves competitive inhibition at the receptor level [8]. Proglumide competes with endogenous cholecystokinin peptides for binding to both cholecystokinin-A and cholecystokinin-B receptors, preventing cholecystokinin-mediated signal transduction. This competitive antagonism has been demonstrated in multiple tissue preparations, including pancreatic acini, gallbladder smooth muscle, and central nervous system preparations [9] [10].

Research has shown that proglumide exhibits approximately 13% and 17% competition for mu and kappa opioid binding sites at 100 micromolar concentrations, but demonstrates no interaction with delta opioid receptors or cholecystokinin sites at these concentrations [11]. This cross-reactivity profile suggests that proglumide's pharmacological effects may involve multiple receptor systems beyond cholecystokinin receptors.

The dual receptor antagonism of proglumide has been confirmed through functional studies demonstrating that the compound blocks both cholecystokinin-A receptor-mediated pancreatic enzyme secretion and cholecystokinin-B receptor-mediated gastric acid secretion [12]. The effectiveness of proglumide in blocking cholecystokinin-induced responses varies between tissue types, reflecting differences in receptor subtype expression and signal transduction pathways.

Molecular Interactions with Farnesoid X Receptor (FXR)

Computational Docking Studies of Farnesoid X Receptor Binding

Computational molecular modeling has revealed that proglumide exhibits specific binding interactions with the farnesoid X receptor (FXR), a nuclear receptor crucial for bile acid homeostasis [13]. Docking studies utilizing the X-ray crystal structure of FXR complexed with bile acid (Protein Data Bank code: 1OSV) have demonstrated that proglumide can bind to the FXR ligand binding domain with measurable affinity [14].

The computational docking analysis employed the Surflex Dock module of Sybyl X-2.2 software, with the number of solution conformations set to 90 to ensure comprehensive exploration of binding modes [14]. The docking protocol included energy minimization of the FXR structure using AMBER with SANDER default parameters, followed by molecular dynamics simulations to assess the stability of proglumide-FXR complexes [14].

Molecular dynamics simulations were performed using the AMBER simulation package with the general amber force field and root-mean-square deviation charge models [14]. The simulations consisted of an initial equilibration phase of 100 picoseconds followed by a production run of 500 picoseconds dynamics at 300 Kelvin [14]. These computational studies revealed that proglumide binding could be easily superimposed with the natural FXR ligand bile acid, suggesting comparable binding modes [14].

The computational modeling results indicated that proglumide adopts a binding conformation within the FXR ligand binding pocket that overlaps significantly with the binding site occupied by endogenous bile acids [14]. This spatial overlap suggests that proglumide may compete with natural FXR ligands for receptor binding. The docking studies provided the molecular basis for subsequent experimental validation of proglumide's FXR interactions through reporter assays and tissue expression studies [14].

Partial Agonist Activity and Transcriptional Regulation

Experimental validation of proglumide's FXR interactions has been achieved through luciferase reporter assays, which demonstrated that proglumide functions as a partial agonist at the FXR with a mean binding affinity of 215 nanomolar [13]. This binding affinity is comparable to that of established FXR agonists such as GW4064, which exhibited an effective concentration 50 (EC50) of 312.7 nanomolar in the same assay system [13].

The reporter assay results revealed that proglumide's dose-response curve parallels that of the known FXR agonist GW4064 rather than the FXR antagonist DY268, confirming proglumide's agonist properties at FXR [13]. Competition binding studies further demonstrated that proglumide can compete with established FXR ligands, supporting direct receptor interaction mechanisms [13].

Tissue expression studies have provided additional evidence for proglumide's FXR-mediated effects. In a murine model of nonalcoholic steatohepatitis induced by choline deficient ethionine diet, FXR protein expression was significantly decreased in liver tissues compared to control animals [13]. Treatment with proglumide restored FXR expression to normal levels, as demonstrated by Western blot analysis with densitometry normalized to β-actin [13].

Quantitative reverse transcription polymerase chain reaction analysis confirmed that proglumide treatment significantly increased FXR messenger RNA expression in liver tissues of treated animals compared to untreated controls [13]. The restoration of FXR expression was associated with improvement in histological features of nonalcoholic steatohepatitis, including reduced steatosis, inflammation, and fibrosis [13].

The transcriptional regulatory effects of proglumide at FXR involve modulation of downstream target genes involved in bile acid metabolism and hepatic lipid homeostasis [13]. RNA sequencing analysis of human HepG2 hepatocellular carcinoma cells treated with proglumide revealed significant changes in differentially expressed genes involved in tumorigenesis, fibrosis, and tumor microenvironment regulation [13].

The partial agonist activity of proglumide at FXR represents a novel mechanism of action distinct from its established cholecystokinin receptor antagonism. This dual mechanism may explain proglumide's therapeutic effects in liver diseases beyond its gastrointestinal actions [13]. The FXR-mediated effects of proglumide provide a molecular basis for its hepatoprotective properties and potential applications in metabolic liver diseases.

Cross-Reactivity with Opioid Receptor Systems

Proglumide demonstrates significant cross-reactivity with opioid receptor systems, exhibiting both direct receptor interactions and functional modulation of opioid-mediated responses [15]. Research has established that proglumide can function as a delta-opioid receptor agonist, which may contribute to its analgesic effects and ability to potentiate morphine analgesia [16] [17].

Detailed binding studies have characterized proglumide's interactions with multiple opioid receptor subtypes. At 100 micromolar concentrations, proglumide competes for 13% and 17% of mu-opioid and kappa-opioid binding sites, respectively, but does not interact significantly with delta-opioid receptors in standard binding assays [18]. However, functional studies in isolated tissue preparations have revealed more complex interactions.

In isolated guinea pig ileum and mouse vas deferens preparations, proglumide inhibits electrically stimulated contractions in a dose-dependent manner [16]. The inhibitory action of proglumide on mouse vas deferens, but not guinea pig ileum, is antagonized by naloxone and by the selective delta-opioid receptor antagonist ICI 174,864 in a competitive fashion [16]. These findings suggest that proglumide exhibits tissue-specific opioid receptor agonist properties.

The opioid receptor interactions of proglumide have been further characterized through studies of morphine tolerance and analgesia. Proglumide selectively potentiates supraspinal mu-1 opioid receptor mechanisms of analgesia without influencing spinal mechanisms [17]. This selectivity has been demonstrated through studies showing that proglumide administered subcutaneously potentiates the analgesic actions of intracerebroventricular D-Ala2,MePhe4,Gly(ol)5-enkephalin (DAMGO; mu-1), but not intrathecal DAMGO (mu-2) or D-Pen2,D-Pen5-enkephalin (DPDPE; delta) [17].

The mechanism of proglumide's opioid potentiation involves modulation of cholecystokinin-opioid interactions in the central nervous system. Cholecystokinin functions as an anti-opioid peptide, and proglumide's cholecystokinin receptor antagonism removes this inhibitory influence on opioid systems [19]. However, the direct opioid receptor interactions of proglumide provide an additional mechanism for its analgesic effects.

Research has demonstrated that proglumide can reverse morphine tolerance through mechanisms involving both cholecystokinin receptor antagonism and direct opioid receptor modulation [20]. The compound's ability to restore morphine sensitivity in tolerant animals involves complex interactions between cholecystokinin and opioid receptor systems in brain regions such as the amygdala and hippocampus [21].

Comparative studies with other cholecystokinin receptor antagonists have revealed that proglumide's opioid receptor interactions are not shared by all compounds in this class. The highly selective cholecystokinin receptor antagonist L-364,718 does not interact with opioid receptors at concentrations up to 10 micromolar, while proglumide, lorglumide, and benzotript all demonstrate varying degrees of opioid receptor cross-reactivity [18].

The clinical implications of proglumide's opioid receptor cross-reactivity include its potential utility as an adjuvant in opioid therapy for chronic pain management. Studies in cancer patients have demonstrated that proglumide can enhance morphine analgesia while reducing the development of tolerance [22]. The compound's ability to modulate both cholecystokinin and opioid receptor systems provides a unique pharmacological profile for pain management applications.

The molecular basis of proglumide's opioid receptor interactions involves binding to specific receptor subtypes with different affinities and functional outcomes. The compound's effects on different opioid receptor subtypes vary depending on tissue distribution, receptor expression levels, and local neurotransmitter environments [18]. These complex interactions contribute to proglumide's diverse pharmacological effects beyond its primary cholecystokinin receptor antagonism.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

ATC Code

A02 - Drugs for acid related disorders

A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)

A02BX - Other drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)

A02BX06 - Proglumide

KEGG Target based Classification of Drugs

Rhodopsin family

Cholecystokinin

CCKBR [HSA:887] [KO:K04195]

Other CAS

Wikipedia

Use Classification

Dates

Effect of intracerebroventricular administration of two molecular forms of sulfated CCK octapeptide on anxiety-like behavior in the zebrafish danio rerio

Kouhei Matsuda, Daisuke Yoshida, Sachuriga, Keisuke Watanabe, Eri Yokobori, Norifumi Konno, Tomoya NakamachiPMID: 32445877 DOI: 10.1016/j.peptides.2020.170330

Abstract

Cholecystokinin octapeptide with sulfate (CCK-8s) regulates feeding behavior and psychomotor activity. In rodents and goldfish, intracerebroventricular (ICV) injection of CCK-8s decreases food intake and also induces anxiety-like behavior. The zebrafish has several merits for investigating the psychophysiological roles of neuropeptides. However, little is known about the brain localization of CCK and the behavioral action of CCK-8s in this species. Here we investigated the brain localization of CCK-like immunoreactivity and found that it was distributed throughout the brain. As CCK-like immunoreactivity was particularly evident in the ventral habenular nucleus, the interpeduncular nucleus and superior raphe, we subsequently examined the effect of zebrafish (zf) CCK-8s on psychomotor control. Since the zebrafish possesses two molecular forms of zfCCK-8s (zfCCKA-8s and zfCCKB-8s), two synthetic peptides were administered intracerebroventricularly at 1, 5 and 10 pmol gbody weight (BW). As the zebrafish shows a greater preference for the lower area of a tank than for to the upper area, we used this preference for assessment of anxiety-like behavior. ICV administration of zfCCKA-8 s or zfCCKB-8s at 10 pmol g

BW significantly shortened the time spent in the upper area. The actions of these peptides mimicked that of the central-type benzodiazepine receptor inverse agonist FG-7142 (an anxiogenic agent) at 10 pmol g

BW. The anxiogenic-like action of the two peptides was attenuated by treatment with the CCK receptor antagonist proglumide at 200 pmol g

BW. These results indicate that zfCCKA-8s and zfCCKB-8s potently induce anxiety-like behavior via the CCK receptor-signaling pathway in the zebrafish brain.

Intracerebroventricular administration of sulphated cholecystokinin octapeptide induces anxiety-like behaviour in goldfish

Sachuriga, Naoto Iinuma, Haruki Shibata, Daisuke Yoshida, Norifumi Konno, Tomoya Nakamachi, Kouhei MatsudaPMID: 30521069 DOI: 10.1111/jne.12667

Abstract

Sulphated cholecystokinin octapeptide (CCK-8s) is involved in feeding regulation as an anorexigenic neuropeptide in vertebrates. In rodents, i.c.v. administration of CCK-8s has been shown to affect not only feeding behaviour, but also psychomotor activity. However, there is still no information available concerning the psychophysiological effects of CCK-8s in goldfish. Therefore, in the present study, we examined the effect of synthetic goldfish (gf) CCK-8s on psychomotor activity in this species. Intracerebroventricular administration of gfCCK-8s at 0.1, 0.5 and 2.5 pmol gbody weight (BW) did not affect swimming distance (locomotor activity). Because goldfish prefer the lower to the upper area of a tank, we used this as a preference test (upper/lower test) to assess anxiety-like behaviour. Intracerebroventricular administration of gfCCK-8s at 2.5 pmol g

BW shortened the time spent in the upper area. The action of gfCCK-8s mimicked that of FG-7142 (the central-type benzodiazepine receptor inverse agonist, an anxiogenic agent) at 5 and 10 pmol g

BW. The anxiogenic-like effect of gfCCK-8s was abolished by treatment with the CCK receptor antagonist proglumide at 50 pmol g

BW. We also investigated the localisation of CCK/gastrin-like immunoreactivity in the goldfish brain. CCK/gastrin-like immunoreactivity was observed in the anxiety-related regions (the nucleus habenularis and the interpeduncular nucleus). These data indicate that gfCCK-8s potently affects psychomotor activity in goldfish, and exerts an anxiogenic-like effect via the CCK receptor-signalling pathway.

Lack of Analgesic Synergy of the Cholecystokinin Receptor Antagonist Proglumide and Spinal Cord Stimulation for the Treatment of Neuropathic Pain in Rats

Shinsuke Inoue, Lisa M Johanek, Kathleen A SlukaPMID: 28393429 DOI: 10.1111/ner.12601

Abstract

Neuropathic pain is difficult to manage and treat. Spinal cord stimulation (SCS) has become an established procedure for treating chronic neuropathic pain that is refractory to pharmacological therapy. In order to achieve better analgesia, a number of studies have evaluated the effectiveness of combining drug therapy with SCS. Cholecystokinin antagonists, such as proglumide, enhance the analgesic efficacy of endogenous opioids in animal models of pain. We previously reported that both systemic and spinal administration of proglumide enhances analgesia produced by both low- and high-frequency transcutaneous electrical nerve stimulation (TENS). Since SCS produces analgesia through endogenous opioids, we hypothesized that the analgesic effect of SCS would be enhanced through co-administration with proglumide in animals with neuropathic pain.Male Sprague-Dawley rats (n = 40) with spared nerve injury were given proglumide (20 mg/kg, i.p.) or saline prior to treatment with SCS (sham, 4 Hz, and 60 Hz). Mechanical withdrawal thresholds of the paw were measured before and after induction of nerve injury, and after SCS. Physical activity levels were measured after SCS.

Both proglumide and SCS when given independently significantly increased withdrawal thresholds two weeks after nerve injury. However, there was no additional effect of combining proglumide and SCS on mechanical withdrawal thresholds or activity levels in animals with nerve injury.

Proglumide may be a candidate for achieving analgesia for patients with refractory neuropathic pain conditions, but does not enhance analgesia produced by SCS.

Isobolographic Analyses of Proglumide-Celecoxib Interaction in Rats with Painful Diabetic Neuropathy

Samuel Suarez-Mendez, Carlos A Tovilla-Zarate, Luis F Ortega-Varela, Deysi Y Bermudez-Ocaña, Jorge L Blé-Castillo, Thelma B González-Castro, Alma M Zetina-Esquivel, Juan C Diaz-Zagoya, Isela Esther Juárez-RojopPMID: 28370133 DOI: 10.1002/ddr.21382

Abstract

Preclinical Research The aim of the present study was to analyze the antihyperalgesic and antiallodynic interaction between the non-selective cholecystokinin (CCK) antagonist receptor, proglumide, and the selective cyclooxygenase-2 inhibitor, celecoxib in streptozotocin (STZ)-induced diabetic rats. Hyperalgesia was evaluated in the formalin test and tactile allodynia using von Frey filaments. Isobolographic analyses were employed to define the nature of the compound interactions, using a fixed dose ratio (0.5:0.5). Proglumide (20-160 mg/kg) and celecoxib (0.3-30 mg/kg) in these fixed dose ratio combinations induced dose-dependent antihyperalgesia and an antiallodynic effect in diabetic rats. EDvalues were calculated for the treatments and an isobologram was constructed. Theoretical ED

values for combination proglumide-celecoxib estimated from the isobolograms for antihyperalgesic and antiallodynic activity (30.50 ± 1.90 mg/kg and 45.81 ± 4.55 mg/kg, respectively) were obtained, while experimental ED

values for this antihyperalgesic and antiallodynic combined effect (13.83 ± 0.65 mg/kg and 17.74 ± 3.57 mg/kg; respectively) were significantly different. Coadministration of proglumide-celecoxib showed an interaction index value of 0.45 ± 0.03 for the antihyperalgesic effect and 0.39 ± 0.08 for the antiallodynic activity, indicating a synergistic interaction. These data suggest that proglumide and celecoxib can interact synergistically to reduce hyperalgesic and allodynic behaviors in diabetic neuropathy. This combination could be useful to treat neuropathic pain in diabetic patients. Drug Dev Res 78 : 116-123, 2017. ©2017 Wiley Periodicals, Inc.

Cholecystokinin Receptor Antagonist Therapy Decreases Inflammation and Fibrosis in Chronic Pancreatitis

Sandeep Nadella, Victor Ciofoaia, Hong Cao, Bhaskar Kallakury, Robin D Tucker, Jill P SmithPMID: 31598921 DOI: 10.1007/s10620-019-05863-5

Abstract

Chronic pancreatitis is associated with recurrent inflammation, pain, fibrosis, and loss of exocrine and endocrine pancreatic function and risk of cancer. We hypothesized that activation of the CCK receptor contributes to pancreatitis and blockade of this pathway would improve chronic pancreatitis.Two murine models were used to determine whether CCK receptor blockade with proglumide could prevent and reverse histologic and biochemical features of chronic pancreatitis: the 6-week repetitive chronic cerulein injection model and the modified 75% choline-deficient ethionine (CDE) diet. In the CDE-fed model, half the mice received water supplemented with proglumide, for 18 weeks. After chronic pancreatitis was established in the cerulein model, half the mice were treated with proglumide and half with water. Histology was scored in a blinded fashion for inflammation, fibrosis and acinar ductal metaplasia (ADM) and serum lipase levels were measured. RNA was extracted and examined for differentially expressed fibrosis genes.

Proglumide therapy decreased pancreatic weight in the CDE diet study and the cerulein-induced chronic pancreatitis model. Fibrosis, inflammation, and ADM scores were significantly reduced in both models. Lipase values improved with proglumide but not in controls in both models. Proglumide decreased pancreas mRNA expression of amylase, collagen-4, and TGFβR2 gene expression by 44, 38, and 25%, respectively, compared to control mice.

New strategies are needed to decreased inflammation and reduce fibrosis in chronic pancreatitis. CCK receptor antagonist therapy may improve chronic pancreatitis by reversing fibrosis and inflammation. The decrease in ADM may reduce the risk of the development of pancreatic cancer.

A Cholecystokinin Receptor Antagonist Halts Nonalcoholic Steatohepatitis and Prevents Hepatocellular Carcinoma

Robin D Tucker, Victor Ciofoaia, Sandeep Nadella, Martha D Gay, Hong Cao, Matthew Huber, Anita Safronenka, Narayan Shivapurkar, Bhaskar Kallakury, Annie J Kruger, Alexander H K Kroemer, Jill P SmithPMID: 31297627 DOI: 10.1007/s10620-019-05722-3

Abstract

Nonalcoholic steatohepatitis (NASH) is a common inflammatory liver condition that may lead to cirrhosis and hepatocellular carcinoma (HCC). Risk factors for NASH include a saturated fat diet, altered lipid metabolism, and genetic and epigenetic factors, including microRNAs. Serum levels of cholecystokinin (CCK) are elevated in mice and humans that consume a high-saturated fat diet. CCK receptors (CCK-Rs) have been reported on fibroblasts which when activated can induce fibrosis; however, their role in hepatic fibrosis remains unknown. We hypothesized that elevated levels of CCK acting on the CCK-Rs play a role in the development of NASH and in NASH-associated HCC.We performed a NASH Prevention study and Reversal study in mice fed a saturated fat 75% choline-deficient-ethionine-supplemented (CDE) diet for 12 or 18 weeks. In each study, half of the mice received untreated drinking water, while the other half received water supplemented with the CCK-R antagonist proglumide. CCK-R expression was evaluated in mouse liver and murine HCC cells.

CCK receptor antagonist treatment not only prevented NASH but also reversed hepatic inflammation, fibrosis, and steatosis and normalized hepatic transaminases after NASH was established. Thirty-five percent of the mice on the CDE diet developed HCC compared with none in the proglumide-treated group. We found that CCK-BR expression was markedly upregulated in mouse CDE liver and HCC cells compared with normal hepatic parenchymal cells, and this expression was epigenetically regulated by microRNA-148a.

These results support the novel role of CCK receptors in the pathogenesis of NASH and HCC.

Dietary fat stimulates pancreatic cancer growth and promotes fibrosis of the tumor microenvironment through the cholecystokinin receptor

Sandeep Nadella, Julian Burks, Abdulhameed Al-Sabban, Gloria Inyang, Juan Wang, Robin D Tucker, Marie E Zamanis, William Bukowski, Narayan Shivapurkar, Jill P SmithPMID: 29927319 DOI: 10.1152/ajpgi.00123.2018

Abstract

The gastrointestinal peptide cholecystokinin (CCK) is released from the duodenum in response to dietary fat to aid in digestion, and plasma CCK levels are elevated with the consumption of high-fat diets. CCK is also a trophic peptide for the pancreas and has also been shown to stimulate growth of pancreatic cancer. In the current investigation, we studied the influence of a diet high in saturated fat on the growth of pancreatic cancer in syngeneic murine models before the mice became obese to exclude the confounding factors associated with obesity. The high-fat diet significantly increased growth and metastasis of pancreatic cancer compared with the control diet, and the stimulatory effect was blocked by the CCK-receptor antagonist proglumide. We then selectively knocked out the CCK receptor on the pancreatic cancer cells using clustered regularly interspaced short palindromic repeats technology and showed that without CCK-receptors, dietary fat was unable to stimulate cancer growth. We next demonstrated that dietary fat failed to influence pancreatic cancer xenograft growth in genetically engineered CCK peptide knockout mice. The tumor-associated fibrosis that is so prevalent in the pancreatic cancer microenvironment was significantly decreased with CCK-receptor antagonist therapy because fibroblasts also have CCK receptors. The CCK-receptor antagonist proglumide also altered tumor metalloprotease expression and increased tumor suppressor genes by a PCR array. Our studies confirm that a diet high in saturated fat promotes growth of pancreatic cancer and the action is mediated by the CCK-receptor pathway. NEW & NOTEWORTHY Diets high in long-chain saturated fats promote growth of pancreatic cancer independent of obesity. The mechanism through which dietary fat promotes cancer is mediated through the cholecystokinin (CCK) receptor pathway. Therapy with a CCK-receptor antagonist altered the tumor microenvironment by reducing fibrosis, increasing cluster of differentiation 8lymphocytes, increasing tumor suppressor genes, and thus decreasing metastases. Use of CCK-receptor antagonist therapy with standard chemotherapy for pancreatic cancer may improve response by altering the tumor microenvironment.